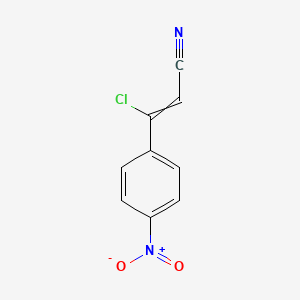
3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile
Vue d'ensemble
Description
3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile is a research-use-only compound with the CAS number 126417-79-61. It has a molecular weight of 208.60 and a molecular formula of C9H5ClN2O21.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile. However, it’s worth noting that the compound is available for purchase from various chemical suppliers, indicating that its synthesis is achievable in a laboratory setting2.Molecular Structure Analysis
The InChI code for 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile is 1S/C9H5ClN2O2/c10-9(5-6-11)7-1-3-8(4-2-7)12(13)14/h1-5H/b9-5-2. This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitro group, and nitrile group.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile. However, given its structure, it’s likely that it could participate in various organic reactions, particularly those involving the nitro group or the nitrile group.Physical And Chemical Properties Analysis
3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile is a powder with a melting point of 126-130 degrees Celsius2. It has a purity of 95%2.Applications De Recherche Scientifique
Electro-Optical and Charge-Transport Properties
A comprehensive quantum chemical investigation was performed on trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile (DMNPN), revealing its potential as an efficient hole-transport material due to its structural, electro-optical, and charge-transport properties. The study utilized density functional theory and time-dependent DFT to analyze the molecule's behavior in various states, highlighting its intramolecular charge transfer and superior hole intrinsic mobility, which could be beneficial for applications in electronic devices and materials science (Irfan et al., 2015).
Molecular Structure and Interactions
The molecular structure of a substituted chalcone, (E)-3-(2-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, was analyzed, showcasing weak intramolecular interactions that contribute to the stability of the molecule's planar configuration. This study provides insights into the geometrical and electronic properties of such compounds, which are crucial for designing materials with specific optical or electronic functions (Fun et al., 2008).
Antimicrobial Activity
Novel compounds synthesized using microwave and conventional techniques, including 1-[2-(2-chloro-6-methyl(3-quinolyl))-5-(4-nitrophenyl)-(1,3,4-oxadiazolin-3-yl)]-3-(aryl)prop-2-en-1-ones, were evaluated for their antimicrobial properties. These compounds demonstrated a reduction in reaction time and improved yield, highlighting the potential for developing new antimicrobial agents through efficient synthetic strategies (Desai & Dodiya, 2016).
Photophysical Properties
The effect of solvent polarity on the photophysical properties of chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, was studied to understand the solvatochromic effects on their absorption and fluorescence spectra. This research provides valuable information on the interaction between such molecules and their environment, which is essential for the design of optical materials and sensors (Kumari et al., 2017).
Anticancer Activity
A study on the synthesis and evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones for their anticancer activity highlighted the potential of these compounds as chemotherapeutic agents. The research identified specific compounds with significant antimitotic activity, offering a pathway for the development of new anticancer drugs (Buzun et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation2. It’s important to handle it with care and use appropriate personal protective equipment.
Orientations Futures
As a research compound, 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile could be used in a variety of studies, particularly those exploring new synthetic methods or investigating the properties of nitro and nitrile groups. However, specific future directions would depend on the interests and goals of the researchers using this compound.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
Propriétés
IUPAC Name |
3-chloro-3-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9(5-6-11)7-1-3-8(4-2-7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJDADFQYZTUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374021 | |
| Record name | 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2757728 | |
CAS RN |
78583-88-7 | |
| Record name | 3-Chloro-3-(4-nitrophenyl)-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78583-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



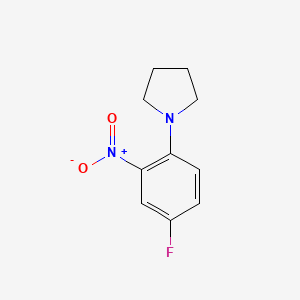
![8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B1349812.png)


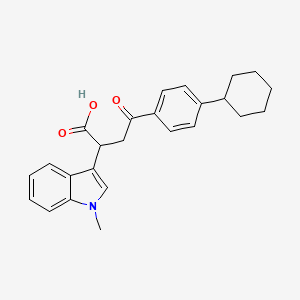

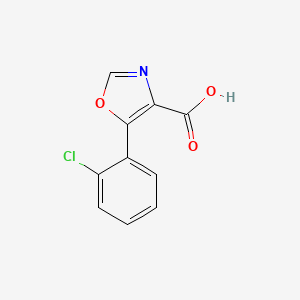
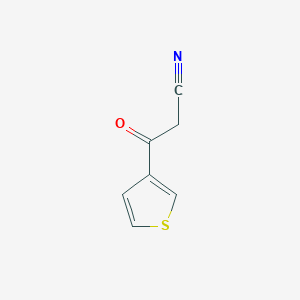
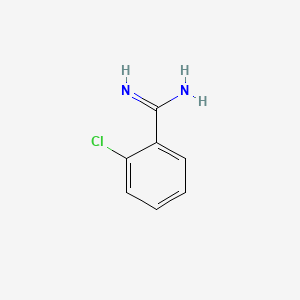

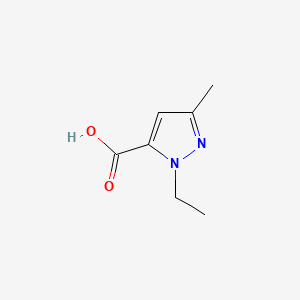
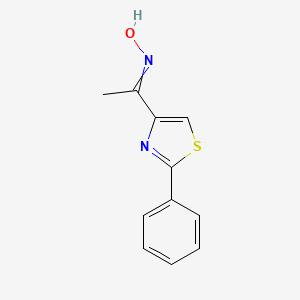
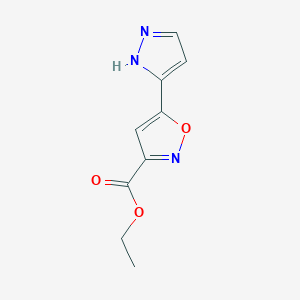
![2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B1349843.png)